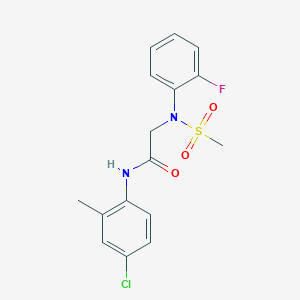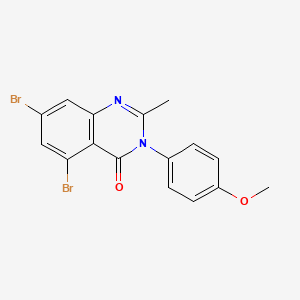
3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This pyrrolidinedione derivative has been found to inhibit glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes.
Mecanismo De Acción
3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is an enzyme that plays a crucial role in various cellular processes such as glycogen metabolism, gene expression, and cell cycle regulation. The inhibition of 3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione by 3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione leads to the activation of various signaling pathways such as the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
The inhibition of 3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione by 3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been found to have various biochemical and physiological effects. It has been shown to reduce the accumulation of amyloid-beta (Aβ) plaques in the brain, which is a hallmark of Alzheimer's disease. It also induces cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, it has been found to improve insulin sensitivity and glucose metabolism in diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione in lab experiments is its specificity towards 3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione inhibition. This compound has been found to be highly selective towards 3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione, with minimal off-target effects. However, one of the limitations of using this compound is its poor solubility in water, which can affect its bioavailability and efficacy in in vivo studies.
Direcciones Futuras
There are various future directions for the research on 3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione. One of the potential areas of research is its application in the treatment of bipolar disorder, where it has been found to have a mood-stabilizing effect. Another area of research is the development of more potent and selective 3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione inhibitors based on the structure of this compound. Additionally, the use of this compound in combination with other drugs for the treatment of various diseases can also be explored.
Conclusion
In conclusion, 3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is a pyrrolidinedione derivative that has shown promising therapeutic potential in various diseases. Its specificity towards 3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione inhibition and its beneficial effects on various cellular processes make it an attractive target for drug development. Further research on this compound can lead to the development of novel therapeutics for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione involves the reaction of 4-methoxybenzylamine with ethyl 4-(4-methoxyphenyl)-2,5-dioxo-1-pyrrolidinecarboxylate in the presence of sodium hydride. The resulting product is purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, cancer, diabetes, and bipolar disorder. The inhibition of 3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione by this compound has been found to have a beneficial effect on these diseases.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-23-16-7-3-13(4-8-16)11-14-12-18(21)20(19(14)22)15-5-9-17(24-2)10-6-15/h3-10,14H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBAMZNDIGRLDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxybenzyl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[4-(4-fluorophenyl)-1-piperazinyl]-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5118488.png)
![diethyl [3-(4-iodophenoxy)propyl]malonate](/img/structure/B5118492.png)
![10-cyclohexylidene-4-(3,4-dichlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5118499.png)
![8-[4-(2-methylphenoxy)butoxy]quinoline](/img/structure/B5118518.png)

![N-[2-bromo-5-(trifluoromethyl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B5118527.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide](/img/structure/B5118531.png)

![N-(2-furylmethyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5118560.png)


![N-cyclopropyl-2-{[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide](/img/structure/B5118587.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B5118589.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide](/img/structure/B5118590.png)